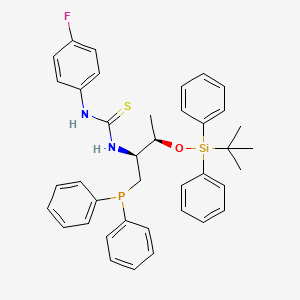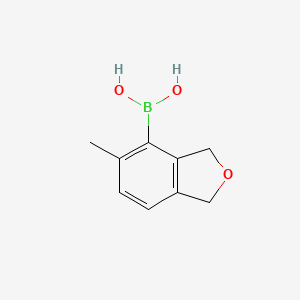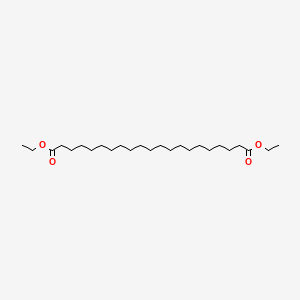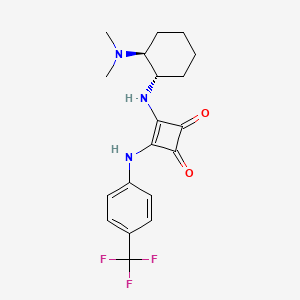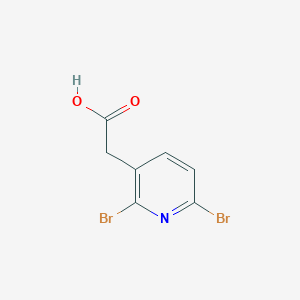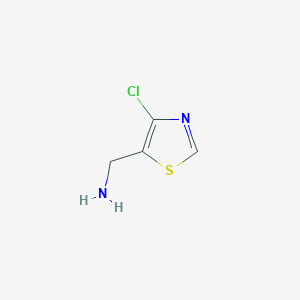
(4-Chlorothiazol-5-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chlorothiazol-5-yl)methanamine is a chemical compound with the molecular formula C4H5ClN2S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorothiazol-5-yl)methanamine typically involves the chlorination of thiazole derivatives followed by amination. One common method involves the reaction of 4-chlorothiazole with formaldehyde and ammonia under controlled conditions to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as laboratory synthesis but optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(4-Chlorothiazol-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazoles .
Scientific Research Applications
(4-Chlorothiazol-5-yl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Chlorothiazol-5-yl)methanamine involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial or antifungal effects. The exact pathways and targets are still under investigation, but it is believed to interfere with the synthesis of essential biomolecules .
Comparison with Similar Compounds
Similar Compounds
- (2-Chlorothiazol-5-yl)methanamine
- (4-Methylthiazol-5-yl)methanamine
- (4-Bromothiazol-5-yl)methanamine
Uniqueness
(4-Chlorothiazol-5-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .
Properties
Molecular Formula |
C4H5ClN2S |
|---|---|
Molecular Weight |
148.61 g/mol |
IUPAC Name |
(4-chloro-1,3-thiazol-5-yl)methanamine |
InChI |
InChI=1S/C4H5ClN2S/c5-4-3(1-6)8-2-7-4/h2H,1,6H2 |
InChI Key |
FCZLPUMXGTUKDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(S1)CN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,3-Dihydrobenzofuran-5-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B12952339.png)
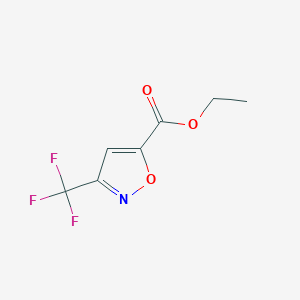
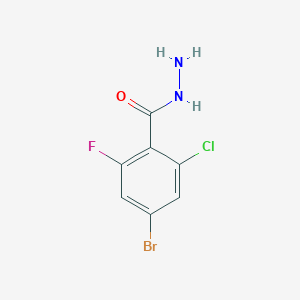


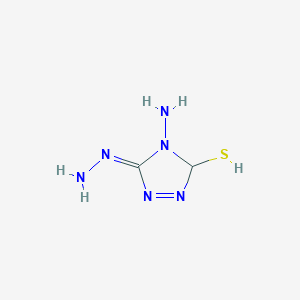
![2-tert-butyl 8-methyl 6-bromo-3,4-dihydropyrrolo[1,2-a]pyrazine-2,8(1H)-dicarboxylate](/img/structure/B12952366.png)
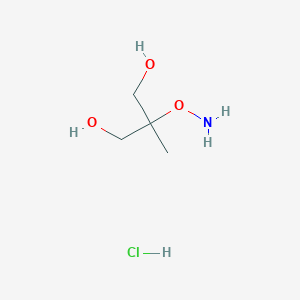
![5H-pyrido[3,4-b][1,4]benzoxazin-4-amine](/img/structure/B12952374.png)
